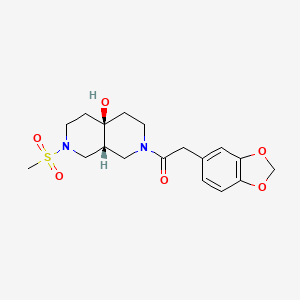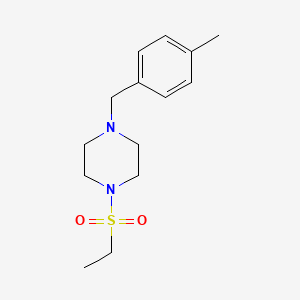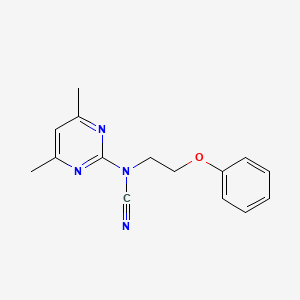
(4aR*,8aR*)-2-(1,3-benzodioxol-5-ylacetyl)-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a class of chemicals characterized by intricate molecular structures that possess a wide range of applications in materials science, pharmacology, and organic chemistry. Such compounds often exhibit unique physical and chemical properties due to their complex molecular frameworks and functional groups.
Synthesis Analysis
Synthesis of complex organic molecules typically involves multistep reaction sequences, starting from simpler precursors. For example, compounds analogous to the one mentioned have been synthesized through reactions involving key steps like cyclization, condensation, and functional group transformations. The synthesis of similar sulfonamide compounds involves the reaction of sulfonyl chlorides with amines, followed by cyclization and further functionalization to introduce various substituents and achieve desired molecular complexity (Sarojini et al., 2012).
Molecular Structure Analysis
The molecular structure of complex organic molecules is often elucidated using techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular geometry, electronic structure, and the nature of chemical bonds within the molecule. Theoretical computations, such as density functional theory (DFT), complement these experimental techniques by predicting molecular properties and reactivity patterns (Gültekin et al., 2020).
Chemical Reactions and Properties
Complex organic molecules participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. Reactions such as homolytic substitution, cycloaddition, and nucleophilic addition are common. These reactions can lead to the formation of new bonds, introduction of substituents, and generation of new molecular scaffolds. The reactivity and selectivity of these reactions are crucial for the synthesis of target molecules with desired properties (Plodek et al., 2012).
Physical Properties Analysis
The physical properties of complex organic molecules, such as solubility, melting point, and optical properties, are significantly influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, including its behavior in biological systems or material science applications. Experimental measurements and theoretical calculations help in understanding these properties and predicting the behavior of new compounds.
Chemical Properties Analysis
The chemical properties of such molecules, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are determined by their functional groups and molecular framework. Studies involving natural bond orbital (NBO) analysis, frontier molecular orbitals (FMOs), and other computational methods provide insights into the molecule's electronic structure and reactivity patterns (Halim & Ibrahim, 2017).
Eigenschaften
IUPAC Name |
1-[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-2-(1,3-benzodioxol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6S/c1-27(23,24)20-7-5-18(22)4-6-19(10-14(18)11-20)17(21)9-13-2-3-15-16(8-13)26-12-25-15/h2-3,8,14,22H,4-7,9-12H2,1H3/t14-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMPXQQWCFWABW-RDTXWAMCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CCN(CC2C1)C(=O)CC3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)C(=O)CC3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-2-(1,3-benzodioxol-5-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5628593.png)
![2-(2-methoxyethyl)-9-[2-(methylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5628603.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-2-chloro-3-methylbenzamide](/img/structure/B5628608.png)


![ethyl 4-{[5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5628623.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5628637.png)




